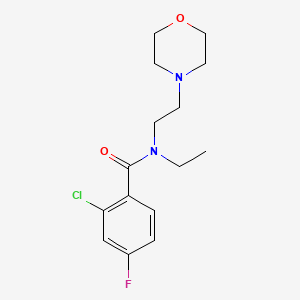

2-chloro-N-ethyl-4-fluoro-N-(2-morpholin-4-ylethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest is related to a class of benzamides that have been explored for various biological activities, including gastrokinetic effects. Although not directly cited in the literature, closely related compounds have been synthesized and evaluated for their gastrokinetic activity and microbial activities, highlighting the significance of substituents on benzamide's biological properties.

Synthesis Analysis

The synthesis of closely related benzamide derivatives involves the interaction of substituted benzoyl chloride with morpholine derivatives under reflux conditions, yielding compounds with good to excellent yields. These synthetic methods emphasize mild reaction conditions, cost-effectiveness, and eco-friendliness (Patharia et al., 2020).

Molecular Structure Analysis

Structural analyses of similar benzamide compounds reveal molecular features such as twist-boat conformations of morpholinone rings and stabilization through intra- and intermolecular hydrogen bonds. The presence of specific substituents like chloro and fluoro groups contributes to the compound's activity and interaction potential (Pang et al., 2006).

Chemical Reactions and Properties

Benzamide derivatives exhibit a range of chemical reactions, forming complexes through interactions with various functional groups. The ability to undergo substitution reactions, especially with halogenated compounds and morpholine, indicates a versatile reactivity profile that can be tailored for specific biological activities (Donskaya et al., 2004).

Aplicaciones Científicas De Investigación

Gastrokinetic Activity

- A study by Kato et al. (1991) highlighted compounds similar to 2-chloro-N-ethyl-4-fluoro-N-(2-morpholin-4-ylethyl)benzamide, particularly 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl] methyl] benzamide (23b), demonstrating potent gastric emptying activity. This activity was compared with cisapride and metoclopramide, indicating potential applications in gastrokinetic agents. The compound was noted for its absence of dopamine D2 receptor antagonistic activity (Kato et al., 1991).

Antimicrobial Activity

- Patharia et al. (2020) reported on the synthesis of fluorinated Morpholine containing benzamide derivatives, including compounds similar to the one . These compounds exhibited significant antifungal and antibacterial activities, comparing favorably with standard drug molecules. This suggests potential applications in antimicrobial therapy (Patharia et al., 2020).

Molecular Structure and Stability

- Pang et al. (2006) studied a benzamide molecule containing a morpholinone ring, related to 2-chloro-N-ethyl-4-fluoro-N-(2-morpholin-4-ylethyl)benzamide. The study provided insights into the molecular structure and stability, with a focus on intra- and intermolecular hydrogen bonds. This type of analysis is crucial for understanding the chemical properties and potential pharmaceutical applications of such compounds (Pang et al., 2006).

Platelet Glycoprotein IIb/IIIa Receptor Antagonism

- Banno et al. (1999) explored the effects of a novel platelet glycoprotein IIb/IIIa receptor antagonist, closely related to 2-chloro-N-ethyl-4-fluoro-N-(2-morpholin-4-ylethyl)benzamide. This research highlights the potential of such compounds in treating thrombotic diseases, given their antiaggregatory and antithrombotic effects (Banno et al., 1999).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-ethyl-4-fluoro-N-(2-morpholin-4-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClFN2O2/c1-2-19(6-5-18-7-9-21-10-8-18)15(20)13-4-3-12(17)11-14(13)16/h3-4,11H,2,5-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVMXZADLZUGKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN1CCOCC1)C(=O)C2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethyl-4-fluoro-N-(2-morpholin-4-ylethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)

![N-({1-[(2-isopropylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)pyridine-2-carboxamide](/img/structure/B5501125.png)

![1-{1-[(2-butyl-5-chloro-1H-imidazol-4-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5501133.png)

![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)

![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)

![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)

![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)

![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)

![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)

![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![N~3~-(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5501188.png)

![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)